

An In-depth Technical Guide to the Fluorescent Probe DiOC7(3)

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Compound of Interest

Compound Name: DiOC7(3)

Cat. No.: B1233052

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and applications of the fluorescent dye **DiOC7(3)** (3,3'-Diheptyloxacarbocyanine iodide), a lipophilic carbocyanine stain used for labeling membranes and other hydrophobic structures.

Core Properties of DiOC7(3)

DiOC7(3) is a green fluorescent membrane potential probe.^{[1][2]} Like other dialkylcarbocyanines, its fluorescence is significantly enhanced when incorporated into membranes, while being weakly fluorescent in aqueous environments.^{[3][4]} These dyes, including the related compounds DiI, DiO, DiD, and DiR, are characterized by high extinction coefficients and polarity-dependent fluorescence.^{[3][4]} Once applied, **DiOC7(3)** diffuses laterally within the plasma membrane, resulting in comprehensive cell staining.^{[3][4]}

Spectral Characteristics

The spectral properties of dialkylcarbocyanines like **DiOC7(3)** are primarily determined by the heteroatoms in their terminal ring systems and the length of the connecting bridge, rather than the length of their alkyl chains.^[5] DiOCn(3) analogs are compatible with standard fluorescein (FITC) optical filter sets.^[5]

Parameter	Value	Source
Excitation Range	450-490 nm	[1] [2]
Excitation Maximum	475 nm	[1] [6]
Emission Range	510-520 nm	[1] [2]
Emission Maximum	510 nm	[1] [6]

Experimental Protocols

Protocol 1: In Vivo Staining of Functional Vasculature in Murine Tumors

This protocol provides a guideline for the identification of tumor vasculature in frozen sections.
[\[1\]](#)

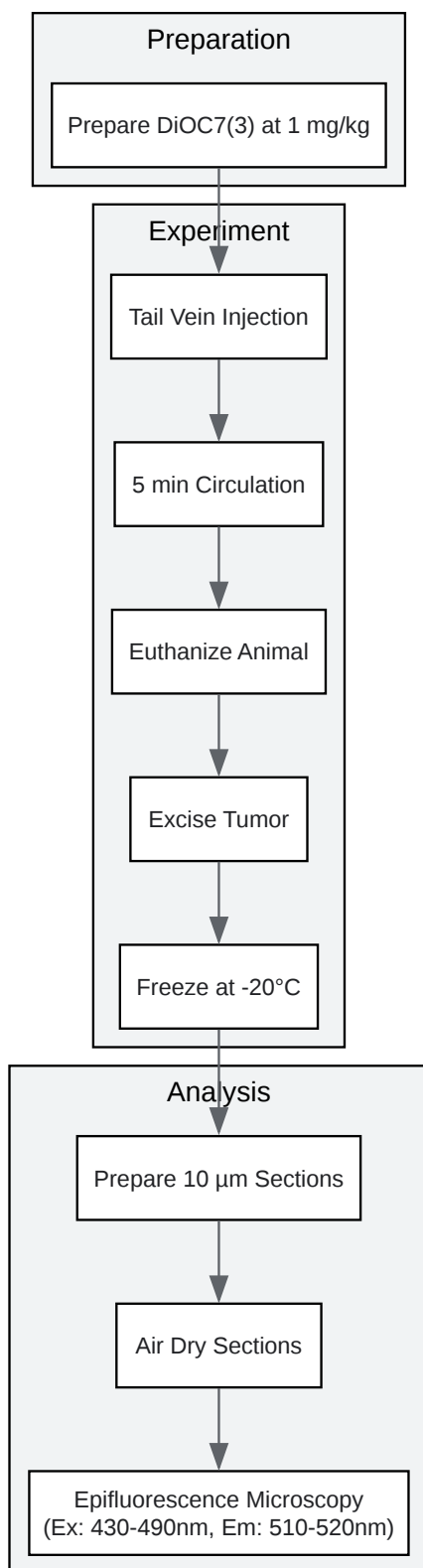
Materials:

- **DiOC7(3)** dye
- Vehicle for injection (e.g., 50 μ L volume)
- Tissue freezing medium

Procedure:

- Dye Administration: Administer **DiOC7(3)** to the murine model via lateral tail vein injection at a dose of 1 mg/kg in a 50 μ L volume.[\[1\]](#)
- Incubation: Allow the dye to circulate for 5 minutes.[\[1\]](#)
- Tissue Excision: Euthanize the animal and immediately excise the tumors.[\[1\]](#)
- Freezing: Freeze the excised tumors at -20°C.[\[1\]](#)
- Sectioning: Prepare frozen sections of 10 μ m thickness.[\[1\]](#)

- Sample Preparation: Rewarm the sections to room temperature and allow them to air dry.[\[1\]](#)
- Imaging: Image the sections using a microscope equipped with a 100W mercury lamp and an epifluorescence condenser. Use an excitation wavelength range of 430-490 nm and an emission wavelength range of 510-520 nm.[\[1\]](#)



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In Vivo Vasculature Staining Workflow

Protocol 2: General Staining of Adherent and Suspension Cells

This protocol is adapted from a general method for a related dye, DiOC6(3), and should be optimized for specific cell types and experimental conditions.[\[7\]](#)

1. Stock Solution Preparation:

- Dissolve **DiOC7(3)** in dimethyl sulfoxide (DMSO) or ethanol to a stock concentration of 1-10 mM.[\[7\]](#)
- If not for immediate use, aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[\[7\]](#)

2. Working Solution Preparation:

- Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final working concentration of 1-10 µM.[\[7\]](#)
- This working solution should be used immediately.[\[7\]](#)

3. Staining Procedure:

A. For Adherent Cells:

- Culture cells on sterile glass coverslips to the desired confluency.[\[7\]](#)
- Remove the culture medium and place the coverslip in a humidity chamber.[\[7\]](#)
- Cover the cells with the **DiOC7(3)** working solution and incubate at 37°C for 2-20 minutes, protected from light.[\[7\]](#)
- Remove the staining solution and wash the cells 2-3 times with warm (37°C) culture medium, incubating for 5-10 minutes for each wash.[\[7\]](#)

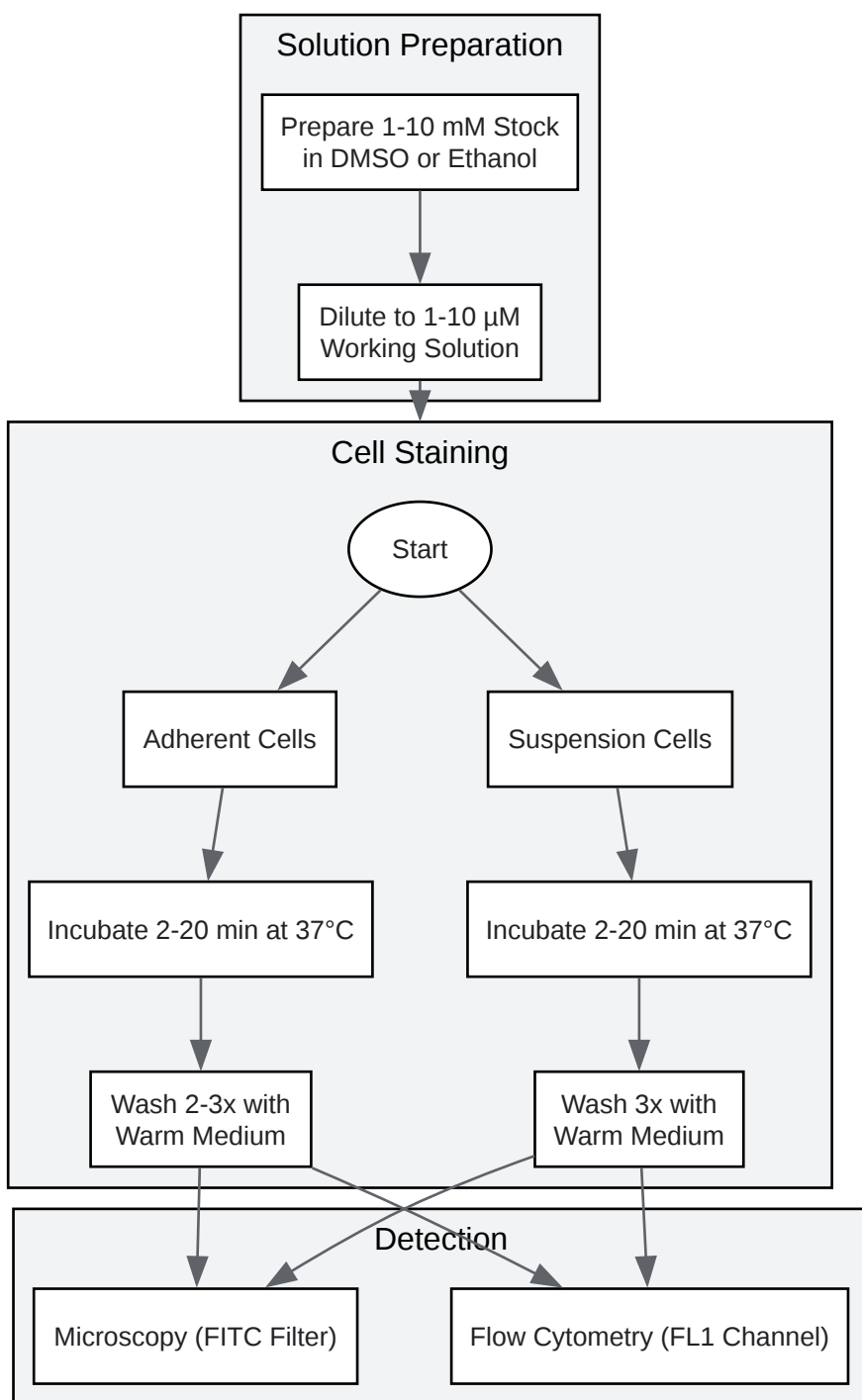
B. For Suspension Cells:

- Centrifuge the cell suspension to pellet the cells and discard the supernatant.[\[7\]](#)

- Resuspend the cells at a concentration of 1×10^6 cells/mL in the **DiOC7(3)** working solution.[\[7\]](#)
- Incubate at 37°C for 2-20 minutes, protected from light.[\[7\]](#)
- Centrifuge the cells to pellet them and discard the supernatant.[\[7\]](#)
- Wash the cells by resuspending in warm (37°C) culture medium, followed by centrifugation. Repeat the wash step two additional times.[\[7\]](#)

4. Fluorescence Detection:

- Microscopy: Labeled cells can be visualized using a standard FITC filter set.[\[7\]](#)
- Flow Cytometry: Analyze stained cells using the conventional FL1 detection channel.[\[7\]](#)



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General Cell Staining and Detection Workflow

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